molecular formula C15H21NO3 B5264908 2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

Cat. No.: B5264908
M. Wt: 263.33 g/mol
InChI Key: SETHRADAXNUHTB-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a chemical compound with a molecular formula C16H23NO3. It is commonly known as MTEA and is a member of the acetamide family. MTEA has been studied extensively due to its potential applications in scientific research. In

Mechanism of Action

The exact mechanism of action of MTEA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. MTEA has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MTEA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MTEA has also been shown to increase the levels of certain neurotransmitters such as GABA and serotonin. Additionally, MTEA has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

MTEA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. MTEA has also been shown to be effective at low concentrations, making it a cost-effective option for research. However, MTEA has some limitations as well. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, MTEA has not been extensively studied in vivo, so its potential effects on living organisms are not fully understood.

Future Directions

There are several potential future directions for research on MTEA. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of MTEA for this application. Additionally, MTEA could be studied for its potential as an anti-cancer agent. Finally, research could be conducted to better understand the mechanism of action of MTEA and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, MTEA is a chemical compound with potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. MTEA has also been studied for its potential as a treatment for neurodegenerative diseases. While MTEA has several advantages for use in lab experiments, it also has some limitations. Future research should focus on determining the efficacy and safety of MTEA for various applications and on identifying potential targets for therapeutic intervention.

Synthesis Methods

MTEA can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-methylphenol with chloroacetyl chloride to produce 2-(2-methylphenoxy)acetamide. This intermediate product is then reacted with tetrahydrofuran and sodium hydride to produce 2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide (MTEA).

Scientific Research Applications

MTEA has been studied for its potential applications in scientific research. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. MTEA has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-6-3-4-7-13(11)19-10-15(17)16-12(2)14-8-5-9-18-14/h3-4,6-7,12,14H,5,8-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETHRADAXNUHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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